

# A Comparative Guide to the Computational Analysis of Pyridine-3,5-diamine Properties

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## Compound of Interest

Compound Name: *pyridine-3,5-diamine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the computationally predicted and experimentally determined physicochemical properties of **pyridine-3,5-diamine**. For comparative analysis, data for 2,6-diaminopyridine is also presented. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and materials science by providing a clear, data-driven overview of the characteristics of these isomeric diamine compounds.

## Data Presentation: Physicochemical Properties

A summary of key physicochemical properties for **pyridine-3,5-diamine** and 2,6-diaminopyridine is presented below. Computational data is derived from quantum chemical calculations, while experimental values are sourced from literature.

Property	Pyridine-3,5-diamine	2,6-Diaminopyridine
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub>	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub>
Molecular Weight ( g/mol )	109.13	109.13
IUPAC Name	pyridine-3,5-diamine	pyridine-2,6-diamine[1]
Calculated pKa	Data not available	6.13 ± 0.24[2]
Melting Point (°C)	Data not available	120 - 122[3]
Boiling Point (°C)	Data not available	159 (at 13 hPa)[3]
Water Solubility (g/L)	Data not available	180[3]
LogP	Data not available	0.550 (estimated)[2]

Note: Experimental data for **pyridine-3,5-diamine** is not readily available in the public domain. The presented data for 2,6-diaminopyridine serves as a benchmark for comparison.

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and methodological transparency.

## Synthesis of 3,5-Diaminopyridine

A common synthetic route to 3,5-diaminopyridine involves the hydrogenation of a dinitro precursor.[4]

Materials:

- 2-chloro-3,5-dinitropyridine
- 10% Palladium on Carbon (Pd/C)
- Hydrogen gas (H<sub>2</sub>)
- Methanol

- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- 5% Rhodium on Carbon (Rh/C)
- Acetic acid

**Procedure:**

- Dissolve 2-chloro-3,5-dinitropyridine in methanol.
- Add 10% Pd/C catalyst to the solution.
- Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete, yielding 3,5-diaminopyridine.
- Protect the amino groups by reacting the product with di-tert-butyl dicarbonate to form the di-Boc derivative.
- The protected diamine can be further hydrogenated using 5% Rh/C in the presence of acetic acid at high pressure and temperature to yield the corresponding piperidine derivative if desired.[\[4\]](#)

## Determination of pKa by Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.[\[5\]](#)[\[6\]](#)

**Materials:**

- Diaminopyridine sample
- Hydrochloric acid (HCl) solutions of varying concentrations
- Sodium hydroxide (NaOH) solutions of varying concentrations
- UV-Vis spectrophotometer
- pH meter

**Procedure:**

- Prepare a stock solution of the diaminopyridine in deionized water.
- Prepare a series of buffer solutions with a range of known pH values.
- Add a small aliquot of the stock solution to each buffer solution to create a series of samples with constant analyte concentration but varying pH.
- Measure the UV-Vis absorbance spectrum for each sample.
- Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.
- Plot absorbance at this wavelength against pH.
- The pKa is the pH at the inflection point of the resulting sigmoid curve.[\[6\]](#)

## Measurement of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[\[7\]](#)[\[8\]](#)[\[9\]](#)

**Materials:**

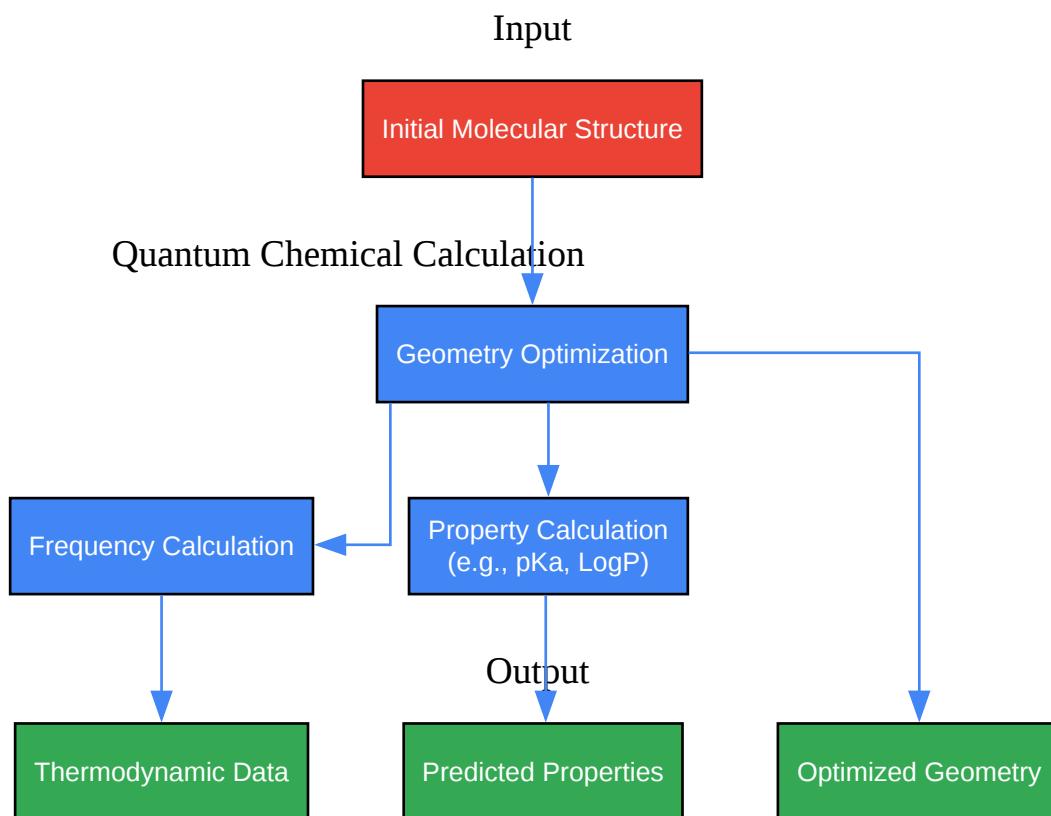
- Diaminopyridine sample (solid)
- Deionized water
- Shaker or agitator
- Centrifuge
- Analytical balance
- Method for quantifying the concentration of the dissolved compound (e.g., UV-Vis spectrophotometry, HPLC)

**Procedure:**

- Add an excess amount of the solid diaminopyridine to a known volume of deionized water in a sealed flask.
- Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
- After agitation, allow the suspension to settle.
- Separate the undissolved solid from the saturated solution by centrifugation or filtration.[8]
- Carefully withdraw a sample of the clear supernatant.
- Determine the concentration of the diaminopyridine in the supernatant using a suitable analytical method. This concentration represents the equilibrium solubility.

## Mandatory Visualization

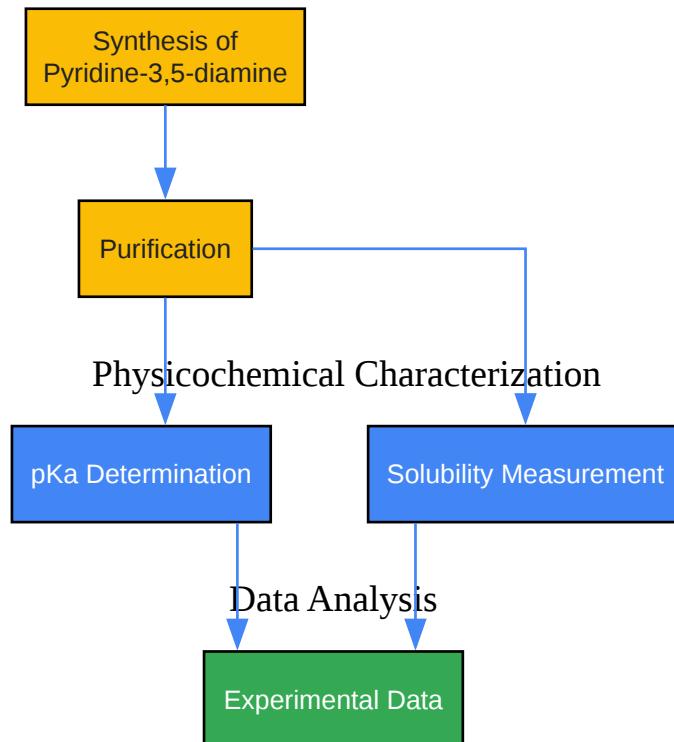
The following diagrams illustrate key workflows and relationships relevant to the computational and experimental analysis of **pyridine-3,5-diamine**.



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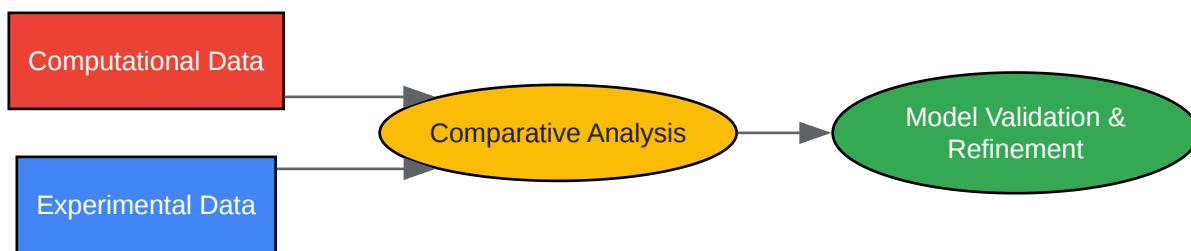
Computational Chemistry Workflow for Property Prediction.

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### Experimental Workflow for Property Determination.



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